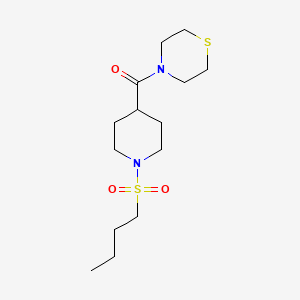![molecular formula C15H20N4OS B5406807 N-[5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5406807.png)
N-[5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The presence of the thiadiazole ring and the benzamide moiety in its structure contributes to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then reacted with diethylamine to yield the final product. The overall reaction can be summarized as follows:
Step 1: 2-amino-1,3,4-thiadiazole + benzoyl chloride → intermediate
Step 2: Intermediate + diethylamine → this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-[5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvent, low to moderate temperature.
Substitution: Alkyl halides, acyl chlorides; conditions: organic solvent, base (e.g., triethylamine), room temperature to reflux.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiadiazole derivatives.
科学的研究の応用
N-[5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-[5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-[2-(diethylamino)ethyl]benzamide
- N-[2-(diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide
- N-[2-(diethylamino)ethyl]acrylamide
Uniqueness
N-[5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
N-[5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-3-19(4-2)11-10-13-17-18-15(21-13)16-14(20)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAOYNAKVFBWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[4-(3-Methoxyphenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B5406725.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-2-yl]methylene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5406730.png)


![3-(4-butoxy-3-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5406766.png)
![(E)-2-(1,3-benzothiazol-2-yl)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B5406768.png)
![4-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-6-methylpyrimidin-2-amine](/img/structure/B5406781.png)


![5-[(4-Bromopyrazol-1-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5406798.png)

![N,N-diethyl-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B5406808.png)
![Ethyl 1-[4-(2-methoxyphenoxy)butyl]piperidine-3-carboxylate;hydrochloride](/img/structure/B5406812.png)
![1-[(1-{[6-(3,5-dimethylphenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5406829.png)
